REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:9]=[C:8]([F:10])[C:5]([CH2:6]Br)=[C:4]([F:11])[CH:3]=1.[C-:12]#[N:13].[K+]>C(O)C.O>[Cl:1][C:2]1[CH:9]=[C:8]([F:10])[C:5]([CH2:6][C:12]#[N:13])=[C:4]([F:11])[CH:3]=1 |f:1.2|
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Name
|
|
Quantity
|
2.5 g
|
Type
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reactant
|
Smiles
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ClC1=CC(=C(CBr)C(=C1)F)F
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Name
|
|
Quantity
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1.75 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
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Name
|
|
Quantity
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13 mL
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Type
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solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was cooled
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate
|
Type
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CUSTOM
|
Details
|
The organic layer was separated
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Type
|
WASH
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Details
|
washed with saturated aqueous NaHCO3 solution, brine
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Type
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DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
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CONCENTRATION
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Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography (EtOAc:hexanes=1:4)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(C(=C1)F)CC#N)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 58.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |